molecular formula C15H19N3O2 B14872650 tert-butyl 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetate

tert-butyl 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetate

Cat. No.: B14872650
M. Wt: 273.33 g/mol
InChI Key: YUVWAFIBQTWWQQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetate is a chemical compound known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition reactions. This compound is particularly valued for its water solubility and ability to accelerate reaction rates while minimizing cytotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetate involves its role as a ligand in copper-catalyzed azide-alkyne cycloaddition reactions. The compound coordinates with the copper ion, facilitating the cycloaddition reaction by stabilizing the transition state and lowering the activation energy. This results in faster reaction rates and higher yields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetate is unique due to its specific triazole ring structure, which provides distinct reactivity and stability compared to its isomers. Its water solubility and reduced cytotoxicity make it particularly valuable in biological applications .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

tert-butyl 2-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetate

InChI

InChI=1S/C15H19N3O2/c1-15(2,3)20-14(19)8-12-4-6-13(7-5-12)9-18-11-16-10-17-18/h4-7,10-11H,8-9H2,1-3H3

InChI Key

YUVWAFIBQTWWQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CN2C=NC=N2

Origin of Product

United States

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